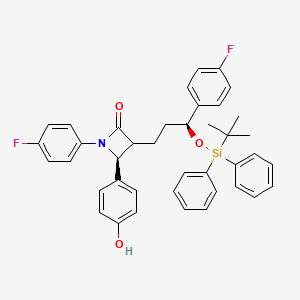

(4S)-3-((S)-3-((tert-Butyldiphenylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

Beschreibung

This compound is a structurally complex azetidin-2-one derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group, dual 4-fluorophenyl substituents, and a 4-hydroxyphenyl moiety. Its stereochemistry is defined by the (4S) and (S)-configured propyl side chain. The TBDPS group is a common protective moiety in organic synthesis, often employed to stabilize hydroxyl groups during multi-step reactions .

The compound is closely related to Ezetimibe (SCH58235), a clinically approved cholesterol absorption inhibitor. Ezetimibe’s IUPAC name, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, differs from the target compound by the replacement of the TBDPS group with a free hydroxyl group . This suggests the target compound may serve as a synthetic intermediate or prodrug, where the silyl group enhances stability during synthesis or modulates pharmacokinetics .

Eigenschaften

Molekularformel |

C40H39F2NO3Si |

|---|---|

Molekulargewicht |

647.8 g/mol |

IUPAC-Name |

(4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36?,37-,38+/m0/s1 |

InChI-Schlüssel |

CRBPHYMIRLKDFY-GGJINPDOSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CCC3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Kanonische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride typically involves multiple steps, including the formation of the pyridinium core, the introduction of the aminophenyl group, and the incorporation of the dioxolane ring. Common synthetic routes may involve:

Formation of the Pyridinium Core: This can be achieved through the reaction of a suitable pyridine derivative with an alkylating agent.

Introduction of the Aminophenyl Group: This step often involves the use of an amination reaction, where an aminophenyl derivative is introduced to the pyridinium core.

Incorporation of the Dioxolane Ring: The dioxolane ring can be introduced through a cyclization reaction involving a suitable diol and a fluorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, acids, bases, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Differences

Bioactivity and Metabolic Profiles

- Ezetimibe : Inhibits cholesterol absorption by 70% in rats, with its glucuronide metabolite (SCH58235) showing 95% efficacy due to prolonged intestinal retention .

- Target Compound : While specific bioactivity data are unavailable, its structural similarity to Ezetimibe suggests it requires enzymatic cleavage of the TBDPS group to release the active hydroxyl form. This prodrug strategy may reduce first-pass metabolism and enhance systemic delivery .

- SCH48461 Metabolites : The discovery of SCH58235 underscores the importance of hydroxyl group availability for potency. Silylation in the target compound likely delays metabolic activation, altering its pharmacokinetic profile compared to Ezetimibe .

Biologische Aktivität

The compound (4S)-3-((S)-3-((tert-Butyldiphenylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one belongs to a class of azetidin-2-one derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity:

- Azetidinone Ring : A four-membered cyclic amide that is central to its pharmacological properties.

- Fluorophenyl Groups : The presence of fluorine atoms can enhance lipophilicity and alter metabolic stability.

- Hydroxyphenyl Group : This group may contribute to antioxidant properties and potential interactions with biological targets.

Research into azetidin-2-one derivatives has indicated several potential mechanisms of action:

- Induction of Apoptosis : Studies have shown that azetidin-2-one derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that certain derivatives led to significant caspase-3 activation in B16F10 melanoma cells, indicating a pro-apoptotic effect .

- Inhibition of Cell Cycle Progression : Compounds in this class have been reported to interfere with cell cycle regulation, leading to growth arrest in neoplastic cells. This effect is often mediated through specific gene modulation related to cell cycle checkpoints .

- Molecular Interaction with Tubulin : In silico analyses suggest that these compounds may interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

In Vitro Studies

A summary of findings from various studies is presented below:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Banik et al. (2016) | B16F10 | 100% apoptosis induction | Caspase activation |

| MDPI Study (2020) | Various | No significant liver toxicity | Histopathological examination |

| PMC Study (2016) | SiHa | Cytotoxic effects observed | Cell cycle inhibition |

Case Studies

- Anticancer Activity : One notable study evaluated multiple azetidin-2-one derivatives, reporting that compound 6 exhibited significant cytotoxicity against SiHa and B16F10 cells, with a mechanism involving apoptosis induction and cell cycle arrest .

- Neuropharmacological Potential : Research into related compounds has indicated potential anticonvulsant activities, suggesting that modifications in the azetidinone structure could lead to enhanced neurological effects .

Toxicological Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. In studies evaluating liver function through serum enzyme levels (AST, ALT), azetidinone derivatives showed no significant elevation compared to control groups, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.